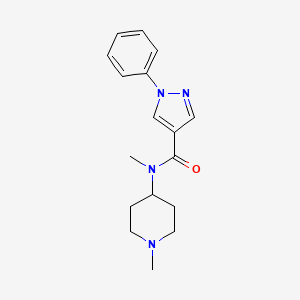![molecular formula C16H21FN2O2 B7473371 1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one, commonly known as Fluoromethcathinone or Flephedrone, is a synthetic cathinone with stimulant properties. It is structurally similar to other cathinones such as mephedrone and cathinone, which are known for their psychoactive effects. Fluoromethcathinone was first synthesized in 2008 and has since gained popularity as a recreational drug. However, it has also been the subject of scientific research due to its potential therapeutic uses.
Wirkmechanismus
Fluoromethcathinone acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which are the primary effects of the drug.
Biochemical and Physiological Effects:
Fluoromethcathinone has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of serotonin, which can lead to feelings of happiness and well-being. However, it can also cause negative side effects such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
Fluoromethcathinone has been used in laboratory experiments to study its effects on the brain and behavior. It has been shown to increase locomotor activity in rodents, which can be used to study the neural mechanisms underlying addiction and reward. However, its recreational use and potential for abuse make it a difficult substance to work with in a laboratory setting.
Zukünftige Richtungen
There are several potential future directions for research on Fluoromethcathinone. One area of interest is its potential as a treatment for substance abuse disorders, particularly in the context of opioid addiction. Another area of interest is its potential as a pain reliever, as it has been shown to have analgesic properties in animal models. Finally, further research is needed to fully understand the long-term effects of Fluoromethcathinone use and its potential for addiction and abuse.
Synthesemethoden
The synthesis of Fluoromethcathinone involves the reaction of 2-(2-fluorophenyl)acetyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-methylpropan-1-one to yield 1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
Fluoromethcathinone has been the subject of scientific research due to its potential therapeutic uses. It has been studied for its potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as a pain reliever and as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
1-[4-[2-(2-fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)16(21)19-9-7-18(8-10-19)15(20)11-13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZJCMAQQCYVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

